N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide
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Overview
Description
N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide typically involves the condensation of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions are as follows:
Reagents: 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carboxylic acid, acetic anhydride
Solvent: Acetic acid
Temperature: Reflux
Purification: Recrystallization from ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: N-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid
Reduction: N-(2,6-dimethyl-4-hydroxy-1H-pyrimidin-5-yl)acetamide
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide
- N-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide
- N-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)propionamide
Uniqueness
N-(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dimethyl and acetamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-7(11-6(3)12)8(13)10-5(2)9-4/h1-3H3,(H,11,12)(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOROQIJDYHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51245-61-5 |
Source
|
Record name | N-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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